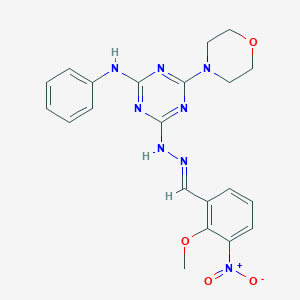![molecular formula C19H20N2O5 B391386 Pentyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B391386.png)
Pentyl 4-[(4-nitrobenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 4-[(4-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of nitrobenzoyl derivatives This compound is characterized by the presence of a nitro group (-NO2) attached to a benzoyl moiety, which is further linked to a benzoic acid esterified with a pentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the following steps:
Nitration of Benzoyl Chloride: The starting material, benzoyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitrobenzoyl chloride.
Esterification: Finally, the 4-(4-nitrobenzoylamino)benzoic acid is esterified with pentanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 4-[(4-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or alcohols, base such as sodium hydroxide, solvent such as dichloromethane.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-(4-Aminobenzoylamino)-benzoic acid pentyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-Nitrobenzoylamino)benzoic acid and pentanol.
Wissenschaftliche Forschungsanwendungen
Pentyl 4-[(4-nitrobenzoyl)amino]benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Pentyl 4-[(4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoyl chloride: A precursor in the synthesis of Pentyl 4-[(4-nitrobenzoyl)amino]benzoate.
4-Nitrobenzoic acid: A related compound with similar chemical properties but lacking the ester group.
4-Aminobenzoyl chloride: A compound with an amino group instead of a nitro group, used in similar synthetic applications.
Uniqueness
This compound is unique due to its combination of a nitro group, benzoylamino moiety, and ester functionality, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H20N2O5 |
|---|---|
Molekulargewicht |
356.4g/mol |
IUPAC-Name |
pentyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-2-3-4-13-26-19(23)15-5-9-16(10-6-15)20-18(22)14-7-11-17(12-8-14)21(24)25/h5-12H,2-4,13H2,1H3,(H,20,22) |
InChI-Schlüssel |
JPFDKKBERJMQEU-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorobenzaldehyde [4,6-di(1-azepanyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391307.png)
![N2,N4-DIPHENYL-6-[(2E)-2-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B391311.png)

![3-[(2,4-Dimethylanilino)methyl]-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B391313.png)
![1-Amino-3-(4-isopropylphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B391317.png)
![1-(4-Chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B391318.png)
![1-(2,4-dimethylbenzoyl)-2-(1-naphthyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391320.png)

![2-{2,4-dinitrophenyl}-N'-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)acetohydrazide](/img/structure/B391324.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B391325.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B391327.png)
![N'-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methylpropanohydrazide](/img/structure/B391329.png)
![N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B391330.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B391333.png)
